2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.
Acetylation: Introduction of the acetamido group can be done using acetic anhydride or acetyl chloride under basic conditions.
Coupling with 4-methoxyphenylacetyl chloride: This step involves the reaction of the intermediate with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.
Controlled temperature and pressure: Maintaining specific temperatures and pressures to ensure the desired reaction pathway.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Phenolic derivatives, quinones.
Reduction products: Alcohols, amines.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular targets: Enzymes, receptors, or DNA.
Pathways involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-methoxyphenyl)acetamide
- 2-(5-Acetylamino-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20N4O4/c1-14(26)22-19-12-18(15-6-4-3-5-7-15)24-25(21(19)28)13-20(27)23-16-8-10-17(29-2)11-9-16/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
SOHPHDULZNLDAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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